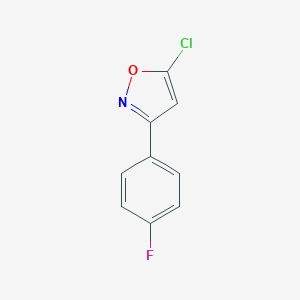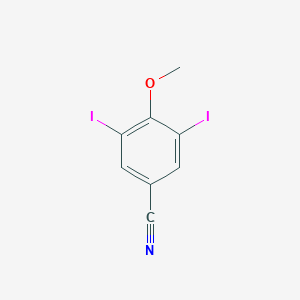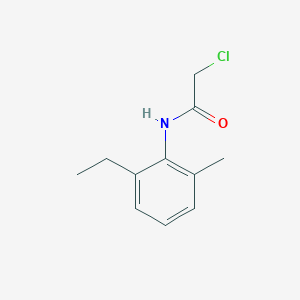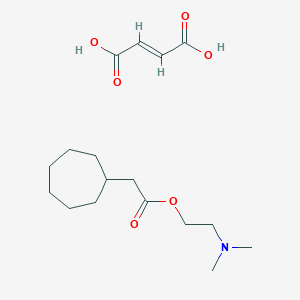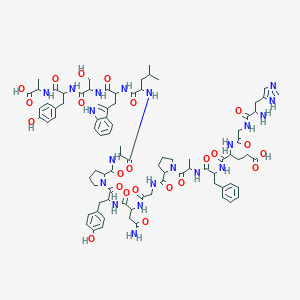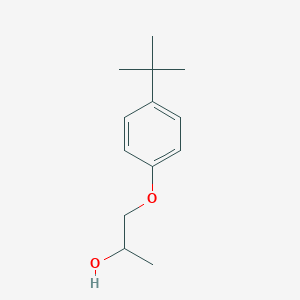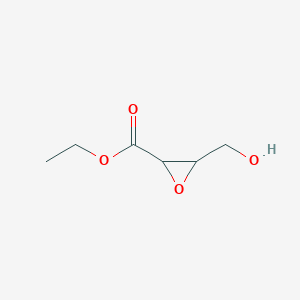
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI) is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C6H10O4 and is a colorless liquid that is soluble in water. This compound is widely used in various fields of research, including biochemistry, pharmacology, and molecular biology.
Mécanisme D'action
The mechanism of action of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is not well understood. However, it is believed that this compound reacts with various functional groups, including amines, alcohols, and thiols. This reaction results in the formation of stable adducts, which can be used in various applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) are not well studied. However, it is believed that this compound is relatively non-toxic and has low reactivity towards biological molecules. Therefore, it is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) has several advantages for use in laboratory experiments. It is a versatile building block that can be used in the synthesis of various compounds. Additionally, it is relatively non-toxic and has low reactivity towards biological molecules. However, this compound has some limitations, including its low solubility in organic solvents and its susceptibility to hydrolysis.
Orientations Futures
There are several future directions for the use of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) in scientific research. One of the potential applications is in the development of biodegradable polymers. This compound can be used as a building block for the synthesis of polymers that are environmentally friendly and have low toxicity. Additionally, Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a promising candidate for the synthesis of novel compounds with improved efficacy and safety. Finally, this compound can be used in the development of new materials, such as coatings, adhesives, and composites. Its low reactivity towards biological molecules and its versatility make it a promising building block for the synthesis of new materials with unique properties.
Conclusion
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is a versatile and widely used compound in scientific research. Its unique chemical properties make it a promising candidate for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biodegradable polymers. Although its mechanism of action and physiological effects are not well understood, Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is considered safe for use in laboratory experiments. Its advantages and limitations should be carefully considered when designing experiments. Finally, there are several future directions for the use of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) in scientific research, including the development of biodegradable polymers, new pharmaceuticals and agrochemicals, and new materials.
Méthodes De Synthèse
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) can be synthesized using various methods. One of the most common methods is the reaction of glycidol with ethyl chloroformate in the presence of a base. This method results in the formation of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) with high yield and purity. Other methods include the reaction of glycidol with ethyl chloroacetate or ethyl chloroacetate in the presence of a base.
Applications De Recherche Scientifique
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is widely used in scientific research. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biodegradable polymers. This compound is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is used in the synthesis of epoxy resins, which are used in the production of coatings, adhesives, and composites.
Propriétés
Numéro CAS |
139165-10-9 |
|---|---|
Nom du produit |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI) |
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
ethyl 3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3 |
Clé InChI |
JSWMMEAMKHHEDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(O1)CO |
SMILES canonique |
CCOC(=O)C1C(O1)CO |
Synonymes |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



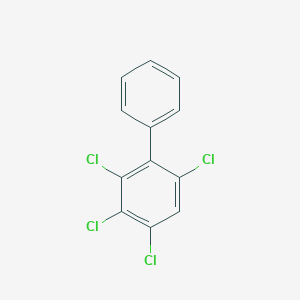
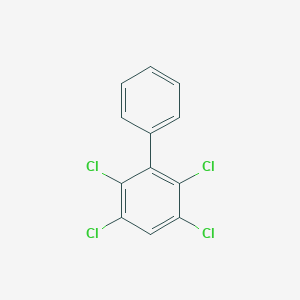
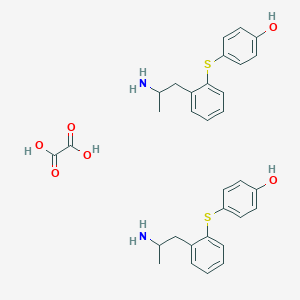
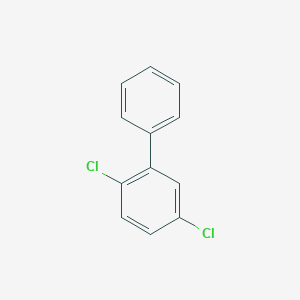
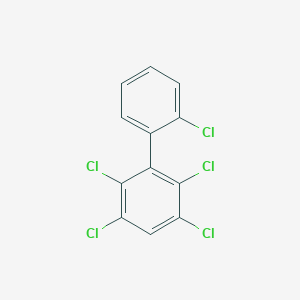
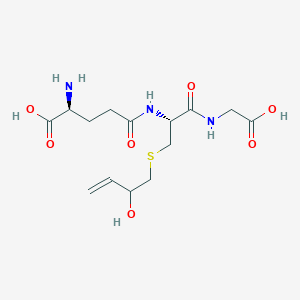
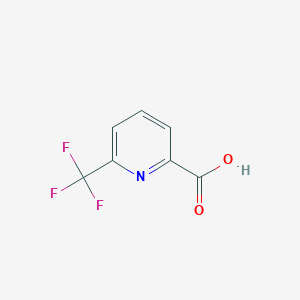
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
